N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H19N5O6S3 and its molecular weight is 473.54. The purity is usually 95%.
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Scientific Research Applications
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition
- N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound with a similar structure, was found to be a potent inhibitor of PI3Kα and mTOR in vitro and in vivo. This research suggests potential applications in targeting specific molecular pathways in cancer treatment (Stec et al., 2011).
Antimalarial and COVID-19 Drug Research
- Theoretical studies have explored the reactivity of N-(phenylsulfonyl)acetamide derivatives (similar to the queried compound) for their potential as antimalarial drugs and in the treatment of COVID-19 (Fahim & Ismael, 2021).
Antibacterial Potential
- Research on N-substituted sulfonamides bearing a benzodioxane moiety, closely related to the chemical structure , has shown significant antibacterial activity against various Gram-negative and Gram-positive strains, indicating potential applications in antimicrobial therapies (Abbasi et al., 2016).
Human Carbonic Anhydrase Inhibition
- Studies on N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides have assessed their inhibition potential against human carbonic anhydrase isoforms, suggesting relevance in the development of treatments for conditions involving these enzymes (Mishra et al., 2016).
Enzyme Inhibitory Potential
- Sulfonamides with benzodioxane and acetamide moieties have been investigated for their enzyme inhibitory potential, highlighting potential applications in the development of enzyme-targeted drugs (Abbasi et al., 2019).
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O6S3/c1-21(30(2,24)25)7-13(22)18-15-19-20-16(29-15)28-8-14(23)17-6-10-3-4-11-12(5-10)27-9-26-11/h3-5H,6-9H2,1-2H3,(H,17,23)(H,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERVTJHKVQUSBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NN=C(S1)SCC(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O6S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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